OxcarbazepineO-Propan-1-one
CAS No.:
Cat. No.: VC18000196
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H18N2O3 |
---|---|
Molecular Weight | 310.3 g/mol |
IUPAC Name | (11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate |
Standard InChI | InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22) |
Standard InChI Key | MVHCKKAUGRRLIN-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
OxcarbazepineO-Propan-1-one is systematically named (11-carbamoyl-5,6-dihydrobenzo[b]benzazepin-5-yl) propanoate, indicating a benzazepine scaffold substituted with a carbamoyl group at position 11 and a propanoate ester at position 5 . The compound’s SMILES notation, CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
, confirms the presence of a seven-membered azepine ring fused to two benzene rings, with ester and amide functional groups . The InChIKey MVHCKKAUGRRLIN-UHFFFAOYSA-N
uniquely identifies its stereochemical features .
Table 1: Key Molecular Properties of OxcarbazepineO-Propan-1-one
Property | Value | Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 310.3 g/mol | |
XLogP3-AA | 2.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 72.6 Ų |
Stereochemical and Conformational Analysis
The compound exhibits one undefined stereocenter, as indicated by its PubChem entry . Computational models predict a three-dimensional conformation where the propanoate ester adopts an equatorial orientation relative to the benzazepine ring, minimizing steric hindrance . This spatial arrangement likely influences its solubility and metabolic stability.
Synthetic Pathways and Analytical Characterization
Analytical Profiling and Quality Control
OxcarbazepineO-Propan-1-one’s purity is assessed using reversed-phase liquid chromatography (RP-LC) coupled with UV detection, a method validated for related oxcarbazepine impurities . The compound’s UV absorption maxima at 210 nm and 254 nm align with the conjugated π-system of the benzazepine core . Pharmacopoeial standards, such as those outlined in the European Pharmacopoeia, require impurity levels to remain below 0.15% in active pharmaceutical ingredients (APIs) .
Pharmacological and Metabolic Considerations
Putative Mechanism of Action
Though direct studies on OxcarbazepineO-Propan-1-one are lacking, its structural similarity to oxcarbazepine suggests potential activity as a voltage-gated sodium channel blocker . The parent drug’s primary metabolite, 10-hydroxy-carbazepine (MHD), shares this mechanism, stabilizing neuronal membranes and reducing seizure propagation . Whether the propanoate ester in OxcarbazepineO-Propan-1-one enhances or diminishes this activity remains uncharacterized.
Impurities and Regulatory Significance
Identified Related Compounds
OxcarbazepineO-Propan-1-one is structurally related to several pharmacopoeial impurities:
-
Oxcarbazepine EP Impurity I (10,11-dioxo derivative): A degradation product formed under oxidative conditions .
-
5H-Dibenz[b,f]azepine-5-carboxamide, 10-(acetyloxy)-10,11-dihydro-11-oxo- (CAS 113952-21-9): An acetylated analog with altered solubility properties .
Table 2: Comparative Analysis of Oxcarbazepine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume